molecular formula C16H15ClN6O B11106460 6-chloro-N-(4-methoxyphenyl)-N'-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine

6-chloro-N-(4-methoxyphenyl)-N'-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11106460
M. Wt: 342.78 g/mol
InChI Key: ZWEYTFLCDDCGLL-UHFFFAOYSA-N
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Description

N-[4-Chloro-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]-N-(3-pyridylmethyl)amine is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a chloro group, a methoxyaniline moiety, and a pyridylmethylamine group. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]-N-(3-pyridylmethyl)amine typically involves the nucleophilic substitution reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 4-methoxyaniline and 3-pyridylmethylamine. The reaction is carried out in a suitable solvent, such as acetonitrile or dimethylformamide, under controlled temperature conditions. The reaction proceeds through the stepwise replacement of chlorine atoms in the triazine ring by the nucleophiles, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]-N-(3-pyridylmethyl)amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group in the triazine ring can be replaced by other nucleophiles, such as amines, thiols, and alcohols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, and primary or secondary amines are commonly used. The reaction is typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.

    Oxidation: Aldehydes or carboxylic acids derived from the methoxy group.

    Reduction: Amines derived from the reduction of nitro groups.

Scientific Research Applications

N-[4-Chloro-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]-N-(3-pyridylmethyl)amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-chloro-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]-N-(3-pyridylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. Alternatively, it can function as a ligand that modulates receptor activity by binding to the receptor and altering its conformation. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-Chloro-6-(3-chloro-4-methoxyanilino)-1,3,5-triazin-2-yl]-N-[2-(1-cyclohexen-1-yl)ethyl]amine
  • **4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride

Uniqueness

N-[4-Chloro-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]-N-(3-pyridylmethyl)amine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. The presence of the methoxyaniline and pyridylmethylamine groups enhances its potential for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C16H15ClN6O

Molecular Weight

342.78 g/mol

IUPAC Name

6-chloro-2-N-(4-methoxyphenyl)-4-N-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C16H15ClN6O/c1-24-13-6-4-12(5-7-13)20-16-22-14(17)21-15(23-16)19-10-11-3-2-8-18-9-11/h2-9H,10H2,1H3,(H2,19,20,21,22,23)

InChI Key

ZWEYTFLCDDCGLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CN=CC=C3)Cl

Origin of Product

United States

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